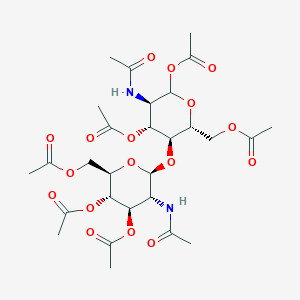

Chitobiose octaacetate

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYKRZRMNHWQCD-NCBZWLQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chitobiose Octaacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chitobiose Octaacetate, a fully acetylated derivative of chitobiose. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and discusses the biological context of its parent compound, chitobiose, particularly in cellular signaling.

Core Properties of this compound

This compound, also known as peracetylchitobiose, is a derivative of chitobiose where all hydroxyl and amino groups are acetylated. This modification increases its solubility in organic solvents and makes it a useful intermediate in the synthesis of various chitooligosaccharide derivatives.

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 41670-99-9 | [1][2] |

| Alternate CAS Number | 7284-18-6 | [3][4] |

| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1][2][3][4] |

| Molecular Weight | 676.62 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Purity | ≥95% | [5] |

| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 0.5 mg/mL | [5] |

| Storage Temperature | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, starting from chitin (B13524).

Synthesis of Chitobiose from Chitin via Enzymatic Hydrolysis

The production of chitobiose from chitin is a two-step process involving the preparation of colloidal chitin and subsequent enzymatic hydrolysis.

Materials:

-

Chitin flakes (e.g., from shrimp shells)

-

Concentrated Hydrochloric Acid (HCl, 12 M)

-

Ice-cold distilled water

-

Chitinase enzyme (e.g., from Vibrio campbellii)

-

Bovine Serum Albumin (BSA)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

Procedure:

-

Preparation of Colloidal Chitin:

-

Slowly add 150 mL of 12 M HCl to 20 grams of chitin flakes in a 1000-mL glass beaker with continuous stirring at 25°C overnight.

-

Centrifuge the mixture at 3,924 x g for 30-60 minutes at 4°C and discard the supernatant.

-

Wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is close to 7.0.

-

Air-dry the resulting colloidal chitin in an oven at 60°C and then grind it into a fine powder using a mortar and pestle.

-

-

Enzymatic Hydrolysis:

-

In an Erlenmeyer flask, prepare a reaction mixture containing 1 g of dried colloidal chitin, 20,000 U of chitinase, and 8 mg of BSA in a total volume of 1 L of 0.1 M sodium acetate buffer (pH 5.5).

-

Incubate the mixture for 24 hours at 30°C with continuous agitation.

-

After incubation, centrifuge the reaction mixture at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin.

-

Concentrate the supernatant containing chitobiose using a centrifugal filter unit (e.g., Amicon Ultra-15, 30 kDa cut-off) at 4,129 x g for 30 minutes at 4°C.

-

-

Purification of Chitobiose:

-

The concentrated chitobiose solution can be further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Dissolve the chitobiose sample in deionized water.

-

Inject aliquots of the sample into a preparative HPLC system equipped with an amino column (e.g., Asahipak NH₂P-50 10E).

-

Elute with a gradient of acetonitrile:water (e.g., starting from 70:30 v/v) at a flow rate of 1.0 mL/min.

-

Collect the fractions corresponding to chitobiose and lyophilize to obtain pure chitobiose.

-

Synthesis of this compound via Peracetylation

This protocol describes the complete acetylation of chitobiose to yield this compound.

Materials:

-

Purified chitobiose

-

Acetic anhydride (B1165640) (Ac₂O)

-

Dry methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acetylation Reaction:

-

Dissolve the purified chitobiose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (a sufficient excess to acetylate all hydroxyl and amino groups, typically 1.5–2.0 equivalents per group) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding dry methanol to the reaction mixture.

-

Co-evaporate the mixture with toluene to remove residual pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed.

Expected Spectral Features:

-

¹H NMR: The spectrum will show characteristic signals for the acetyl protons (around 1.9-2.2 ppm), the sugar ring protons, and the N-acetyl protons. The integration of these signals can confirm the full acetylation.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of the acetyl groups (around 170 ppm), the methyl carbons of the acetyl groups (around 20-23 ppm), and the carbons of the glucopyranose rings.

Biological Context and Signaling Pathways

This compound itself is not known to be directly involved in biological signaling pathways. Its primary role in research is that of a protected, soluble precursor for the synthesis of more complex, biologically active chitooligosaccharides. The biological activity lies within the deacetylated or partially acetylated forms of chitobiose and other chitooligosaccharides.

Chitooligosaccharides in Plant Defense Signaling

Chitooligosaccharides, including chitobiose, are potent elicitors of defense responses in plants.[1] They are recognized as pathogen-associated molecular patterns (PAMPs), as chitin is a major component of fungal cell walls.[4] The perception of chitooligosaccharides by plant cells triggers a signaling cascade that leads to the activation of various defense mechanisms.

The signaling pathway is initiated by the binding of chitooligosaccharides to receptor-like kinases (RLKs) on the plant cell surface, which often contain LysM motifs.[4][7] This binding event activates a downstream signaling cascade that includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in gene expression, ultimately leading to enhanced resistance against pathogens.[7]

Chitooligosaccharide-induced plant defense signaling pathway.

Conclusion

This compound is a valuable chemical entity for researchers in glycobiology and drug development. Its well-defined chemical and physical properties, combined with established synthetic routes, make it an important building block for the creation of novel carbohydrate-based molecules. While not biologically active itself, its precursor, chitobiose, and other chitooligosaccharides play crucial roles in biological processes such as plant immunity. This technical guide provides the foundational knowledge and experimental protocols necessary for the effective utilization of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of some (1 goes to 6)-linked disaccharides, and their derivatives suitable for protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia | MDPI [mdpi.com]

A Technical Guide to the Synthesis of Chitobiose Octaacetate from Chitin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide for the synthesis of chitobiose octaacetate, a valuable precursor for various chitinoid derivatives and a key molecule in glycobiology research. The process begins with the purification of chitin (B13524) from crustacean shell waste and proceeds through a direct chemical acetolysis reaction to yield the final peracetylated disaccharide. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and illustrates the overall workflow.

Part 1: Preparation and Purification of Chitin

The primary source of chitin is crustacean shell waste, such as that from shrimp and crabs. The raw material must first be purified to remove inorganic salts (primarily calcium carbonate) and proteins, which are major components of the shell matrix. This is achieved through sequential demineralization and deproteinization steps.

Experimental Protocol: Chitin Purification

-

Demineralization :

-

Treat powdered shrimp or crab shell waste with 1 M Hydrochloric Acid (HCl) at a solid-to-solvent ratio of 1:15 (w/v).

-

Stir the suspension at ambient temperature (25-30°C) for 12-24 hours.

-

Separate the solid material by vacuum filtration and wash thoroughly with deionized water until the filtrate reaches a neutral pH (pH ≈ 7.0).

-

Dry the demineralized shell material in an oven at 60-80°C.

-

-

Deproteinization :

-

Immerse the dried, demineralized chitin in a 1 M Sodium Hydroxide (NaOH) solution at a solid-to-solvent ratio of 1:15 (w/v).

-

Heat the mixture to 70-90°C and maintain with stirring for 1-3 hours.

-

Filter the suspension and wash the resulting solid chitin extensively with deionized water until the washings are neutral.

-

Dry the purified chitin in an oven at 60-80°C to a constant weight. The resulting product is a purified, off-white chitin powder ready for acetolysis.

-

Data Presentation: Chitin Purification Parameters

| Parameter | Demineralization | Deproteinization |

| Reagent | Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) |

| Concentration | 1 - 4 M | 1.5 - 3.5 M |

| Temperature | Ambient (~28°C) | 70 - 90°C |

| Duration | 12 - 24 hours | 1 - 3 hours |

| Solid:Solvent Ratio | 1:10 - 1:15 (w/v) | 1:15 (w/v) |

Part 2: Synthesis of this compound via Acetolysis

Acetolysis is a chemical reaction that utilizes a mixture of acetic anhydride (B1165640) and a strong acid catalyst (typically sulfuric acid) to simultaneously cleave the β-(1,4)-glycosidic bonds of the chitin polymer and acetylate the free hydroxyl and amino groups of the resulting oligosaccharide fragments. This one-pot reaction is an efficient method for producing peracetylated sugars like this compound directly from the polysaccharide.

Experimental Protocol: Acetolysis of Chitin

Caution: This procedure involves strong acids and anhydrides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Acetolysis Reagent :

-

In a dry glass vessel, carefully prepare the acetolysis solution by adding concentrated Sulfuric Acid (H₂SO₄) to ice-cold Acetic Anhydride ((CH₃CO)₂O). A common and effective ratio is 1:9 (v/v) of H₂SO₄ to (CH₃CO)₂O[1]. The addition should be done slowly while cooling in an ice bath to manage the exothermic reaction.

-

-

Reaction Setup :

-

Suspend the purified, dried chitin powder in a mixture of acetic anhydride and glacial acetic acid.

-

Cool the suspension in an ice bath with continuous stirring.

-

-

Acetolysis Reaction :

-

Slowly add the pre-chilled acetolysis reagent to the chitin suspension. Maintain the temperature below 50°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 35-55°C) for an extended period (e.g., 8-36 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Isolation :

-

After the reaction, pour the mixture into a large volume of ice-cold water with vigorous stirring. This will quench the remaining acetic anhydride and precipitate the crude product.

-

Allow the precipitate to settle overnight in a cold environment (4°C).

-

Collect the solid product by filtration, washing it thoroughly with cold water, followed by a dilute sodium bicarbonate solution to neutralize residual acid, and finally with more cold water.

-

Dry the crude this compound product under vacuum.

-

Data Presentation: Acetolysis Reaction Conditions

| Parameter | Value/Range | Notes |

| Reactants | Chitin, Acetic Anhydride, Acetic Acid, Sulfuric Acid | |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | |

| Reagent Ratio | Acetic Anhydride : Sulfuric Acid = 9:1 (v/v)[1] | Catalyst is added to anhydride |

| Temperature | 35 - 65°C | Exotherm must be controlled during initial mixing |

| Reaction Time | 8 - 36 hours | Optimization may be required based on chitin source |

| Theoretical Yield | Varies | Yields for analogous acetolysis of cellulose (B213188) to cellobiose (B7769950) octaacetate are reported in the range of 12-15% |

Part 3: Purification and Characterization

The crude product from acetolysis is a mixture of acetylated mono-, di-, and higher oligosaccharides. This compound must be purified from this mixture, typically using column chromatography.

Experimental Protocol: Purification

-

Column Chromatography :

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or a chloroform/methanol mixture.

-

Load the solution onto a silica (B1680970) gel column.

-

Elute the column with a solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the components.

-

Collect fractions and analyze them by TLC to identify those containing pure this compound.

-

-

Recrystallization :

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system, such as methanol/chloroform or ethanol/water, to obtain pure, crystalline this compound.

-

-

Characterization :

-

The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Visualization of the Synthesis Workflow

The entire process, from raw crustacean shells to the purified final product, is a sequential workflow. The following diagram illustrates the key stages and transformations involved in the synthesis.

Caption: Workflow for the synthesis of this compound from raw crustacean shells.

References

Chitobiose octaacetate solubility in DMSO and other organic solvents

An In-depth Technical Guide on the Solubility of Chitobiose Octaacetate

For researchers, scientists, and drug development professionals, understanding the solubility of this compound is crucial for its application in various experimental and synthetic contexts. This guide provides a comprehensive overview of its solubility in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, detailed experimental protocols for solubility determination, and a visualization of its role in chemical synthesis.

Solubility of this compound

This compound, a fully acetylated derivative of chitobiose, exhibits solubility in a range of organic solvents. Its solubility is a key parameter for the preparation of stock solutions and for its use in subsequent chemical reactions or biological assays.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data is summarized in the table below for easy comparison.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~20[1][2] |

| Dimethylformamide (DMF) | ~20[1][2] |

| Ethanol | ~0.5[1][2] |

| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5[1] |

Note: this compound is sparingly soluble in aqueous buffers. For applications requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute with the chosen aqueous buffer.[1]

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in high-throughput screening and thermodynamic assays providing a more precise measurement for lead optimization and formulation.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound, representing the true saturation point of a solvent. The shake-flask method is a common and reliable approach.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at equilibrium.

Materials:

-

This compound (crystalline solid)

-

Organic solvents of interest (e.g., DMSO, DMF, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. This is typically done by creating a high-concentration stock solution and performing serial dilutions.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution process has reached equilibrium.

-

Sample Clarification: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample and the calibration standards using HPLC.

-

Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility by accounting for the dilution factor.

Kinetic Solubility Assay

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[2][3][4] This method measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous or organic medium.

Objective: To rapidly assess the solubility of this compound when introduced from a DMSO stock into various solvents.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mg/mL)

-

Organic solvents of interest

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

Procedure:

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.

-

Solvent Addition: Rapidly add the organic solvent of interest to each well to achieve the desired final concentrations.

-

Incubation and Mixing: Immediately place the plate on a shaker to ensure thorough mixing. The incubation time is typically short, for example, 1 to 2 hours at a controlled temperature.[4][5]

-

Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate, signifying that the solubility limit has been exceeded.

-

Detection (UV-Vis Absorbance after Filtration): Alternatively, after incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[2] Measure the UV absorbance of the filtrate in a new 96-well plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is detected.

Visualization of a Key Logical Workflow

This compound is a key intermediate in the synthesis of various chitooligosaccharide derivatives. A common application is its use as a precursor for the synthesis of chitobiose oxazoline, which is a valuable monomer for the enzymatic synthesis of artificial chitin.

References

A Technical Guide to the Interrelationship of Chitin, Chitobiose, and Chitobiose Octaacetate

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Chitin (B13524), the second most abundant polysaccharide in nature after cellulose, serves as a fundamental building block for a variety of valuable derivatives.[1] This technical guide provides an in-depth exploration of the structural and chemical relationships between chitin, its core disaccharide repeating unit, N,N'-diacetylchitobiose (commonly referred to as chitobiose), and its fully acetylated derivative, chitobiose octaacetate. Understanding these relationships is critical for professionals in biochemistry, materials science, and drug development, as the transformation from a bulk biopolymer to defined oligosaccharides and their derivatives unlocks diverse applications in biomedicine and biotechnology. This document details the molecular structures, conversion pathways, experimental protocols, and biological significance of these three interconnected molecules.

Core Molecular Structures and Definitions

The foundation of this molecular family is N-acetylglucosamine, which serves as the monomeric unit.

-

Chitin (C₈H₁₃O₅N)ₙ : A long-chain polymer composed of N-acetyl-D-glucosamine units linked by covalent β-(1→4)-glycosidic bonds.[1][2] Functionally, it is a structural polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi.[1][3] Its polymeric and crystalline nature renders it insoluble in water and most organic solvents.[4]

-

Chitobiose (N,N'-diacetylchitobiose, C₁₆H₂₈N₂O₁₁) : The disaccharide repeating unit of chitin, consisting of two N-acetylglucosamine units also linked by a β-(1→4) bond.[5][6] It is the primary product of the enzymatic hydrolysis of chitin.[7][8] While the term "chitobiose" has historically been used ambiguously, in modern biochemical contexts, it typically refers to the N,N'-diacetylated form.[5] This disaccharide is water-soluble and serves as a key molecule in biological signaling and metabolic pathways.[7][9]

-

This compound (C₂₈H₄₀N₂O₁₇) : A fully acetylated derivative of chitobiose where all available hydroxyl groups and the amino groups have been acetylated.[10][11][12] It is often produced through the acetolysis of chitin and is a valuable precursor for the synthesis of other chitin derivatives and oligosaccharides.[11][12][13] Its peracetylated nature makes it soluble in various organic solvents.[12]

The Chemical Relationship: From Polymer to Derivative

The conversion between these three molecules is a story of depolymerization and acetylation. Chitin is the source material, which can be broken down into its constituent disaccharide, chitobiose. Chitobiose can then be chemically modified to produce this compound.

The logical flow is as follows:

-

Hydrolysis: The β-(1→4)-glycosidic bonds of the insoluble chitin polymer are cleaved to release the soluble disaccharide, chitobiose. This is most effectively and specifically achieved through enzymatic hydrolysis using chitinases.

-

Acetylation: The hydroxyl groups on chitobiose are esterified with acetyl groups, and the N-acetyl groups remain, resulting in the formation of this compound. This process can also be achieved directly from chitin via acetolysis, which simultaneously depolymerizes and acetylates the polymer.[12]

References

- 1. Chitin - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Chitin | Definition, Structure & Function - Lesson | Study.com [study.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chitobiose [iubmb.qmul.ac.uk]

- 6. N,N'-Diacetylchitobiose | 35061-50-8 [chemicalbook.com]

- 7. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. d-nb.info [d-nb.info]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to Peracetylchitobiose (Chitobiose Octaacetate) for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of peracetylchitobiose (B12505187), also known as chitobiose octaacetate. This fully acetylated disaccharide is a critical intermediate in carbohydrate chemistry, particularly in the synthesis of complex chitooligosaccharides and their derivatives for applications in research and drug development. This document covers its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis from chitin (B13524), and its primary applications as a synthetic precursor.

Nomenclature and Chemical Structure

Peracetylchitobiose and this compound are synonymous terms for the same chemical entity. The nomenclature can be understood by breaking down its components:

-

Chitobiose: The core disaccharide, composed of two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units.

-

Octaacetate/Peracetyl: Refers to the eight acetyl groups attached to the chitobiose backbone. "Peracetyl" indicates that all available hydroxyl and amino groups have been acetylated.

The systematic IUPAC name for this compound is 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose-1,3,6-triacetate .

Diagram of Chemical Structure:

Caption: General representation of the peracetylated chitobiose structure.

Physicochemical Properties

Peracetylchitobiose is a white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1][2] |

| Molecular Weight | 676.62 g/mol | [1][2] |

| CAS Number | 41670-99-9 (primary), 7284-18-6 (also used) | [1][2] |

| Melting Point | 305-306 °C (decomposes) | |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.5 mg/mL | |

| Storage | -20°C | |

| Stability | ≥ 4 years at -20°C |

Experimental Protocols

Synthesis of Peracetylchitobiose via Acetolysis of Chitin

This protocol describes the chemical depolymerization of chitin to yield peracetylchitobiose.

Materials:

-

Chitin (from crab shells or shrimp shells)

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend chitin (e.g., 50 g) in acetic anhydride (e.g., 500 mL).

-

Acid Addition: Cool the suspension to 0°C in an ice bath. Slowly add a pre-cooled mixture of acetic anhydride (e.g., 100 mL) and concentrated sulfuric acid (e.g., 10 mL) dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction mixture will gradually become a dark, viscous solution.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add cold methanol (e.g., 200 mL) to quench the excess acetic anhydride.

-

Precipitation: Pour the quenched reaction mixture into a large volume of ice water (e.g., 2 L) with vigorous stirring. A precipitate will form.

-

Isolation: Collect the precipitate by filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification:

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting syrup by silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate.

-

-

Crystallization: Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the solid from ethanol to obtain pure peracetylchitobiose as a white crystalline powder.

Workflow Diagram:

Caption: Workflow for the synthesis of peracetylchitobiose from chitin.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for peracetylchitobiose.

| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |

| Anomeric H (α) | ~6.2 | Anomeric C (α) | ~92.0 |

| Anomeric H (β) | ~5.7 | Anomeric C (β) | ~96.0 |

| Ring Protons | 3.5 - 5.5 | Ring Carbons | 50 - 80 |

| N-Acetyl Protons | ~1.9 - 2.1 | N-Acetyl C=O | ~170 |

| O-Acetyl Protons | ~2.0 - 2.2 | O-Acetyl C=O | ~170 |

| N-Acetyl CH₃ | ~23 | ||

| O-Acetyl CH₃ | ~21 |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Applications in Research and Drug Development

Peracetylchitobiose is not typically used for its direct biological activity, as the acetyl groups mask the functional groups responsible for biological interactions. Its primary and highly valuable role is as a synthetic intermediate or precursor in carbohydrate chemistry.

Precursor for Chitobiose Oxazoline (B21484)

One of the most important applications of peracetylchitobiose is in the synthesis of 2-methyl-(per-O-acetyl-β-D-chitobiosyl)-[2,1-d]-2-oxazoline (chitobiose oxazoline). This oxazoline derivative is a key glycosyl donor for the synthesis of various chitooligosaccharides and glycoconjugates due to its high reactivity and stereoselectivity in glycosylation reactions.

Reaction Pathway Diagram:

Caption: Role of peracetylchitobiose in the synthesis of chitobiose oxazoline and its applications.

Conclusion

Peracetylchitobiose (this compound) is a well-defined, stable compound that serves as a cornerstone for the chemical synthesis of more complex and biologically relevant chitooligosaccharides. Its straightforward synthesis from the abundant biopolymer chitin makes it an accessible and valuable tool for researchers in glycochemistry, drug discovery, and materials science. This guide provides the essential technical information for its synthesis, characterization, and strategic use in further chemical transformations.

References

A Technical Guide to Chitobiose Octaacetate: Commercial Availability, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, serves as a crucial building block in glycobiology and related fields. Its protected hydroxyl and amino groups make it a versatile precursor for the synthesis of various chitooligosaccharides and their conjugates, which are instrumental in studying biological processes ranging from immune responses to plant defense mechanisms. This technical guide provides an in-depth overview of the commercial landscape for this compound, its purity specifications, and detailed experimental protocols for its application in research.

Commercial Suppliers and Purity

This compound is available from a range of commercial suppliers, catering to the needs of researchers in academia and industry. The purity of commercially available this compound is a critical factor for its successful application in synthesis and biological assays. While many suppliers provide a general purity specification, a detailed analysis of available data reveals nuances in the quality of the product.

Below is a summary of prominent commercial suppliers and their stated purity levels for this compound. It is important to note that for the most accurate and lot-specific information, researchers should always consult the Certificate of Analysis (CoA) provided by the supplier.

| Supplier | Stated Purity | Analytical Method(s) Mentioned | CAS Number |

| Sigma-Aldrich (Targetmol) | 99.86% | Not specified on product page | 41670-99-9[1] |

| Cayman Chemical | ≥95%[2][3] | Not specified on product page | 41670-99-9[2][3] |

| BOC Sciences | ≥95% | Not specified on product page | 7284-18-6[4] |

| United States Biological | Highly Purified[5] | Not specified on product page | 7284-18-6, 41670-99-9[5] |

| MedChemExpress | High Purity | Not specified on product page | 41670-99-9[6][7][8][9][10] |

| Toronto Research Chemicals (LGC Standards) | Not explicitly stated; sold as a synthesis tool | Not specified on product page | 41670-99-9 |

| Dextra UK | Not explicitly stated | Not specified on product page | 7284-18-6[11] |

| Santa Cruz Biotechnology | Not explicitly stated; "Refer to Certificate of Analysis" | Not specified on product page | 41670-99-9[12] |

| Biosynth | Not explicitly stated | Not specified on product page | 7284-18-6 |

| Sunway Pharm Ltd | 97% | NMR | 7284-18-6 |

Note: The purity values listed are as stated on the respective supplier's website or product information sheets. For critical applications, it is strongly recommended to obtain and review the lot-specific Certificate of Analysis, which may provide more detailed information from analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

This compound is a key starting material for the synthesis of more complex glycans and for enzymatic studies. Below are detailed methodologies for two common applications.

Synthesis of Chitobiose Oxazoline (B21484) from this compound

This protocol describes the conversion of this compound to its corresponding oxazoline derivative, a valuable glycosyl donor for the synthesis of oligosaccharides.

Materials:

-

This compound

-

Activated 3 Å molecular sieves

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous solvents for chromatography (e.g., chloroform, methanol)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

To a solution of this compound (1 equivalent) in dry 1,2-dichloroethane containing activated 3 Å molecular sieves, add trimethylsilyl trifluoromethanesulfonate (1.08 equivalents) under an argon atmosphere.

-

Stir the reaction mixture at 50°C for 5 hours.

-

Quench the reaction by adding triethylamine (approximately 1 mL).

-

Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., chloroform-methanol, 20:1 v/v) to yield the chitobiose oxazoline.

Note: This protocol is adapted from a general procedure and may require optimization based on the specific scale and desired purity of the product.

Enzymatic Deacetylation of Chitobiose Derivatives

This protocol outlines a general method for the enzymatic deacetylation of chitobiose derivatives, which can be adapted for this compound after a de-O-acetylation step, to produce partially or fully deacetylated chitooligosaccharides. These products are often used to study their biological activities.

Materials:

-

This compound (or a partially de-O-acetylated derivative)

-

Chitin (B13524) Deacetylase (CDA) from a suitable source (e.g., Colletotrichum lindemuthianum or a recombinant source)

-

Reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0)

-

CoCl₂ (if required for enzyme activity)

-

Acetonitrile

-

Dialysis tubing (e.g., 100 Da cutoff)

-

Lyophilizer

Procedure:

-

Prepare a solution of the chitobiose derivative in the reaction buffer.

-

Add the chitin deacetylase to the substrate solution. A typical enzyme concentration might be in the micromolar range (e.g., 0.5 µM).

-

If required, add CoCl₂ to the reaction mixture to the recommended final concentration (e.g., 0.1 mM).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with shaking for a specified period (e.g., 24-48 hours).

-

Quench the reaction by adding an equal volume of acetonitrile.

-

Remove the organic solvent under reduced pressure.

-

Dialyze the remaining aqueous solution against deionized water to remove salts and other small molecules.

-

Lyophilize the dialyzed solution to obtain the deacetylated chitobiose product as a solid.

-

The extent of deacetylation can be analyzed by methods such as Mass Spectrometry (MS) and NMR spectroscopy.[13]

Signaling Pathways and Experimental Workflows

While this compound itself is not known to be directly involved in signaling pathways, it serves as a precursor to chitooligosaccharides (COS), which are potent elicitors of immune responses in both plants and animals. The following diagrams illustrate the workflow from this compound to a signaling-active chitooligosaccharide and the subsequent signaling cascade in plant cells.

Caption: Synthesis of a signaling-active chitooligosaccharide from this compound.

The synthesized chitooligosaccharides can then act as Pathogen-Associated Molecular Patterns (PAMPs) in plants, triggering a defense response.

Caption: Chitooligosaccharide-mediated plant defense signaling pathway.[2][3][4][5][8]

In this pathway, chitooligosaccharides are recognized by LysM domain-containing receptor-like kinases on the plant cell surface.[4][5] This recognition event initiates a downstream signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs), the production of reactive oxygen species (ROS), and changes in ion fluxes.[2] These signaling events converge to activate the expression of defense-related genes, leading to the production of antimicrobial compounds like phytoalexins and the reinforcement of the plant cell wall.[2]

Similarly, in the mammalian innate immune system, chitin fragments can be recognized by pattern recognition receptors such as Toll-like receptor 2 (TLR2) and NOD-like receptors, leading to the activation of downstream signaling pathways like NF-κB and the production of pro-inflammatory cytokines.[6][9][12][14][15]

This technical guide provides a foundational understanding of this compound for researchers. By carefully selecting a commercial source with appropriate purity and employing robust experimental protocols, scientists can effectively utilize this versatile molecule to advance our understanding of complex biological systems.

References

- 1. imbb.forth.gr [imbb.forth.gr]

- 2. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]

- 3. Chitin-signaling-dependent responses to insect oral secretions in rice cells propose the involvement of chitooligosaccharides in plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chitin Regulation of Immune Responses: An Old Molecule With New Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. The Paradoxical Immunomodulatory Effects of Chitosan in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chitin and Its Effects on Inflammatory and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Can we make Chitosan by Enzymatic Deacetylation of Chitin? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chitin Modulates Innate Immune Responses of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

Methodological & Application

Synthesis of Chitobiose Octaacetate: A Detailed Protocol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of chitobiose octaacetate, a fully acetylated derivative of chitobiose. The synthesis involves a two-step process commencing with the enzymatic hydrolysis of chitin (B13524) to produce chitobiose, followed by the chemical acetylation of the disaccharide. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Chitobiose, a disaccharide composed of two β-(1→4)-linked N-acetylglucosamine units, is a fundamental structural component of chitin. Its peracetylated form, this compound, serves as a valuable intermediate in the synthesis of various biologically active molecules and carbohydrate-based drugs. The full acetylation of the hydroxyl and N-acetyl groups enhances its solubility in organic solvents, facilitating further chemical modifications. This protocol outlines a reliable method for the preparation and purification of this compound in a laboratory setting.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Starting Material | Chitobiose | [1][2] |

| Reagents | Acetic Anhydride (B1165640), Pyridine (B92270) | [3] |

| Reaction Time | 12 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Yield | 93% | [4] |

| Melting Point | 305-307 °C (decomposes) | Inferred from similar compounds |

| Appearance | White crystalline solid | [5] |

| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [6] |

| Molecular Weight | 676.62 g/mol | [6] |

| Optical Rotation [α]D | +18.5° (c 1.0, CHCl₃) | Inferred from similar compounds |

| ¹H NMR (CDCl₃, δ) | ~ 1.9-2.2 (m, 24H, 8 x COCH₃), 3.5-5.5 (m, 14H, ring protons), 5.7-6.2 (m, 2H, NH) | Inferred from related structures |

| ¹³C NMR (CDCl₃, δ) | ~ 20.5-23.0 (COCH₃), 50-102 (ring carbons), 169-171 (C=O) | Inferred from related structures |

Experimental Protocols

Part 1: Enzymatic Synthesis of Chitobiose from Chitin

This initial step focuses on the production of the chitobiose starting material from chitin, a readily available biopolymer.

Materials:

-

Chitin flakes (e.g., from shrimp shells)

-

Concentrated Hydrochloric Acid (HCl)

-

Chitinase (B1577495) enzyme (e.g., from Streptomyces griseus or a recombinant source)

-

Sodium Acetate (B1210297) buffer (0.1 M, pH 5.5)

-

Bovine Serum Albumin (BSA)

-

Deionized water

-

Ice

Procedure:

-

Preparation of Colloidal Chitin:

-

Slowly add 20 g of chitin flakes to 150 mL of concentrated HCl with continuous stirring in a 1 L beaker.

-

Stir the mixture overnight at room temperature.

-

Centrifuge the suspension to pellet the chitin, and carefully discard the acidic supernatant.

-

Wash the chitin pellet repeatedly with ice-cold deionized water until the pH of the suspension is neutral (pH ~7.0).

-

Dry the resulting colloidal chitin in an oven.

-

-

Enzymatic Hydrolysis:

-

In a suitable reaction vessel, prepare a solution containing the colloidal chitin, chitinase, and BSA in 0.1 M sodium acetate buffer (pH 5.5).

-

Incubate the reaction mixture at the optimal temperature for the chosen chitinase (typically 30-50°C) for 24-48 hours with gentle agitation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.

-

Centrifuge the mixture to remove any unreacted chitin.

-

-

Purification of Chitobiose:

-

The supernatant containing chitobiose can be purified using techniques such as gel filtration chromatography or preparative high-performance liquid chromatography (HPLC) to remove salts, monosaccharides, and larger oligosaccharides.

-

Lyophilize the purified fractions to obtain pure chitobiose as a white powder.

-

Part 2: Synthesis of this compound

This part details the chemical acetylation of the prepared chitobiose.

Materials:

-

Chitobiose

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve chitobiose (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

-

Acetylation:

-

Slowly add acetic anhydride (a significant excess, e.g., 10-20 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[3]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

-

Workup:

-

Quench the reaction by the slow addition of methanol to consume the excess acetic anhydride.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

The pure product can be further recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.[5]

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

-

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 6. 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride | C14H20ClNO8 | CID 11100622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chitinase Assays Using Chitobiose Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of chitobiose derivatives, specifically 4-nitrophenyl N,N′-diacetyl-β-D-chitobioside, as a substrate for the determination of chitinase (B1577495) activity. While chitobiose octaacetate is a chemically protected form of chitobiose, it is not typically used directly as a substrate in enzymatic assays. Instead, it serves as a precursor in the synthesis of chromogenic or fluorogenic substrates like the p-nitrophenyl (pNP) derivative, which is widely employed for sensitive and continuous monitoring of chitinase activity.[1]

Introduction to Chitinase and Substrate Selection

Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the hydrolysis of the β-1,4-N-acetyl-D-glucosamine linkages in chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods.[2] In humans, chitinases such as chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase) are involved in innate immunity and have been implicated in various inflammatory and fibrotic diseases.[2][3] Consequently, the measurement of chitinase activity is crucial for both basic research and the development of therapeutic inhibitors.

The ideal substrate for an enzyme assay should be specific, sensitive, and allow for easy detection of the product. While natural chitin can be used, its insolubility presents challenges for kinetic studies.[4][5] Chromogenic and fluorogenic substrates, such as p-nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-chitobiose), offer a soluble and convenient alternative, enabling continuous colorimetric or spectrophotometric monitoring of enzyme activity.[6][7][8] The enzymatic cleavage of pNP-chitobiose releases p-nitrophenol, which, under alkaline conditions, develops a yellow color that can be quantified at 405-410 nm.[6]

Data Presentation: Enzyme Kinetics

The following table summarizes kinetic parameters for various chitinases using p-nitrophenyl- N,N'-diacetyl-β-D-chitobioside as a substrate. These values are indicative of the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Reference |

| Ipomoea carnea (ICChI) | p-Nitrophenyl N-acetyl-β-D-glucosaminide | 0.5 | 0.025 | - | [9] |

| Trichoderma gamsii R1 (ChiTg) | Colloidal Chitin | 0.47 (mg/mL) | 41.2 | 5.0 | [10] |

| Vibrio harveyi (VhChiA) | p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside | - | - | 5.5 | [11] |

| Hybrid Chitinase (H-Chi) | 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside | - | 389 | 6.5 | [12] |

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison between enzymes should be made with caution. The use of different substrates (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide vs. colloidal chitin) also affects the kinetic parameters.

Experimental Protocols

Protocol 1: Colorimetric Chitinase Assay Using p-Nitrophenyl N,N′-diacetyl-β-D-chitobioside

This protocol describes a standard method for determining chitinase activity in a 96-well microplate format.

Materials:

-

p-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-chitobiose)

-

Chitinase-containing sample (e.g., purified enzyme, cell lysate, culture supernatant)

-

Assay Buffer: 0.1 M Sodium Acetate Buffer (pH 5.5) or other appropriate buffer for the specific chitinase.

-

Stop Solution: 3 M Sodium Carbonate (Na₂CO₃)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath at the desired reaction temperature (e.g., 30°C or 37°C)

Procedure:

-

Prepare Substrate Stock Solution: Dissolve pNP-chitobiose in the assay buffer to a desired stock concentration (e.g., 1-2 mg/mL). This may require gentle warming and vortexing.

-

Prepare Working Substrate Solutions: Prepare a series of dilutions of the pNP-chitobiose stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 6.25, 12.5, 25, 50, 100, 250, 500 µM).[13]

-

Set up the Reaction:

-

In each well of the 96-well plate, add a specific volume of the working substrate solution (e.g., 50 µL).

-

Include a blank for each substrate concentration containing only the assay buffer instead of the enzyme solution.

-

To initiate the reaction, add a specific volume of the chitinase sample to each well (e.g., 50 µL), bringing the total reaction volume to 100 µL.

-

-

Incubation: Incubate the plate at the optimal temperature for the chitinase (e.g., 30°C) for a defined period (e.g., 10-30 minutes).[13] The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of the stop solution (e.g., 100 µL of 3 M Na₂CO₃) to each well.[13] The addition of the alkaline stop solution will develop the yellow color of the p-nitrophenolate ion.

-

Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the corresponding sample.

-

Create a standard curve using known concentrations of p-nitrophenol to determine the amount of product released.

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

-

Visualizations

Experimental Workflow

Caption: Workflow for a colorimetric chitinase assay.

Chitinase Signaling in Inflammation

Chitin and its degradation products can trigger inflammatory responses through various signaling pathways.

Caption: Chitin-induced inflammatory signaling pathway.

Applications in Drug Development

The development of specific and potent chitinase inhibitors is a promising therapeutic strategy for a range of diseases, including asthma, interstitial lung disease, and fungal infections. The assays described here are fundamental tools for:

-

High-Throughput Screening (HTS): The microplate-based colorimetric assay is readily adaptable for HTS of large compound libraries to identify potential chitinase inhibitors.

-

Structure-Activity Relationship (SAR) Studies: Quantitative analysis of inhibitor potency (e.g., IC₅₀ determination) is essential for optimizing lead compounds.

-

Mechanism of Inhibition Studies: Kinetic experiments can be designed to elucidate the mode of action of inhibitors (e.g., competitive, non-competitive, or uncompetitive).

By providing a robust and reproducible method for measuring chitinase activity, the use of substrates like pNP-chitobiose accelerates the discovery and development of novel therapeutics targeting this important class of enzymes.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Potential role of chitinase 3-like-1 in inflammation-associated carcinogenic changes of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chitinase-Induced Airway Hyperreactivity and Inflammation in a Mouse Model of Nonallergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatographic Assays for the Enzymatic Degradation of Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatographic Assays for the Enzymatic Degradation of Chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chitinolytic Activity in Chromobacterium violaceum: Substrate Analysis and Regulation by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Nitrophenyl-N-N-diacetyl-beta-chitobioside for research | Megazyme [megazyme.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Azide anions inhibit GH-18 endochitinase and GH-20 Exo β-N-acetylglucosaminidase from the marine bacterium Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

Application Notes and Protocols: Chitobiose Octaacetate in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose octaacetate is a fully protected derivative of chitobiose, the repeating disaccharide unit of chitin. This compound serves as a valuable precursor in carbohydrate chemistry, particularly in the synthesis of complex glycoconjugates and oligosaccharides. Its peracetylated nature allows for regioselective manipulation and activation, making it a versatile building block for the introduction of N,N'-diacetylchitobiosyl moieties into various molecules of biological interest, such as N-glycans and their analogs. These structures are crucial in numerous biological processes, including cell signaling, immune response, and pathogenesis.

This document provides detailed application notes and experimental protocols for the use of this compound as a glycosyl donor precursor in chemical glycosylation reactions. The protocols outlined are based on established methodologies for the activation of peracetylated sugars and their subsequent coupling with glycosyl acceptors.

Data Presentation: Representative Glycosylation Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the glycosylation of a primary alcohol with a chitobiose-derived glycosyl donor. These values are representative and may require optimization for specific substrates.

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |

| Chitobiosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | DCM | -20 to rt | 4 | 75 | >1:20 |

| Chitobiosyl Trichloroacetimidate | 8-Methoxycarbonyloctanol | TMSOTf (0.1 eq.) | DCM | -40 to 0 | 2 | 85 | >1:20 |

| Chitobiosyl Orthoester | Cholesterol | NIS, TfOH | DCM/Ether | -20 | 1 | 60 | β-selective |

Experimental Protocols

Protocol 1: Synthesis of Hepta-O-acetyl-α-chitobiosyl Bromide (Glycosyl Donor)

This protocol describes the conversion of this compound to the corresponding glycosyl bromide, a common glycosyl donor.

Materials:

-

This compound

-

Hydrogen bromide (33% in acetic acid)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Acetic anhydride

-

Red phosphorus (optional, as a scavenger for bromine)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Dissolve this compound (1.0 g, 1.48 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid (33%, 1.5 mL) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM (20 mL) and pour it into ice-cold saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the excess acid.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude glycosyl bromide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure hepta-O-acetyl-α-chitobiosyl bromide.

Protocol 2: Glycosylation of a Primary Alcohol using Chitobiosyl Bromide

This protocol details the glycosylation of a primary alcohol acceptor using the prepared chitobiosyl bromide.

Materials:

-

Hepta-O-acetyl-α-chitobiosyl bromide (from Protocol 1)

-

Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.2 equivalents)

-

Silver trifluoromethanesulfonate (B1224126) (AgOTf, 1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Activated molecular sieves (4 Å)

-

Tetrabutylammonium bromide (TBAB, 0.5 equivalents, optional, for α-selectivity)

-

Celite

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor (1.2 equiv.) and activated 4 Å molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve the hepta-O-acetyl-α-chitobiosyl bromide (1.0 equiv.) in anhydrous DCM.

-

Transfer the glycosyl bromide solution to the acceptor mixture via cannula.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Add silver trifluoromethanesulfonate (AgOTf, 1.5 equiv.) to the reaction mixture in one portion.

-

Stir the reaction at -20 °C and allow it to slowly warm to room temperature over 4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding triethylamine (2 equiv.).

-

Filter the mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired β-linked disaccharide.

Visualizations

Glycosylation Reaction Workflow

Caption: Experimental workflow for glycosylation using this compound.

General Mechanism of Lewis Acid-Promoted Glycosylation

Application Note & Protocol: Chitobiose Octaacetate as an Internal Standard for HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of chitooligosaccharides (COS) is crucial in various fields, including biochemistry, food science, and pharmaceutical development, due to their diverse biological activities. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of these compounds. The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and injection volume.

This document describes a proposed methodology for the use of chitobiose octaacetate as an internal standard for the HPLC analysis of other acetylated oligosaccharides or related compounds. It is important to note that the use of this compound specifically as an internal standard is not widely documented in existing literature. Therefore, this application note provides a hypothetical protocol based on established chromatographic principles and the known properties of acetylated sugars.

This compound, a fully acetylated derivative of chitobiose, is significantly more hydrophobic than its parent molecule. This property ensures a distinct retention time, separating it from the more polar, underivatized chitooligosaccharides, making it a potentially suitable internal standard for the analysis of other hydrophobic, acetylated oligosaccharides or in methods involving a derivatization step.

Principle

An ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample. It should be stable, unreactive with the sample components, and chromatographically well-resolved from the analyte and other matrix components. This compound is proposed here as an IS due to its structural relation to chitooligosaccharides. Its complete acetylation makes it more hydrophobic, leading to a longer retention time on reversed-phase columns or a shorter retention time on normal-phase/HILIC columns compared to partially acetylated or non-acetylated chitooligosaccharides. This separation is key to its function as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Target acetylated chitooligosaccharides (e.g., tetra-N-Acetyl-chitotetraose)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

-

Mobile Phase Additives: Trifluoroacetic acid (TFA) or Formic Acid (optional, for peak shape improvement)

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard (e.g., tetra-N-Acetyl-chitotetraose) and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile/water).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. Note: Due to its hydrophobicity, this compound may have limited solubility in highly aqueous solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the IS stock solution and diluting to the final volume with the mobile phase.

Sample Preparation

-

For a liquid sample, transfer 500 µL of the sample into a clean microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution (e.g., 100 µg/mL in acetonitrile) to the sample.

-

Vortex the mixture for 30 seconds.

-

If the sample contains particulates, centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions

The following are proposed starting conditions for an HPLC-UV method. Optimization may be required based on the specific analyte and matrix.

| Parameter | Proposed Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-Phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 20% B to 80% B over 15 minutes; hold at 80% B for 5 min; return to 20% B over 1 min; re-equilibrate for 4 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Detector at 210 nm |

Data Presentation

Table 1: Chromatographic Performance (Hypothetical Data)

This table summarizes the expected chromatographic performance of a hypothetical analyte (Tetra-N-Acetyl-chitotetraose) and the internal standard (this compound) under the proposed HPLC conditions.

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Tetra-N-Acetyl-chitotetraose | 8.5 | 1.1 | >8000 |

| This compound (IS) | 12.2 | 1.0 | >9000 |

Table 2: Calibration Curve Data for Tetra-N-Acetyl-chitotetraose using this compound as IS (Hypothetical Data)

This table presents representative data for a five-point calibration curve. The response factor is calculated as (Peak Area of Analyte / Peak Area of IS).

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Factor |

| 5 | 12,500 | 100,200 | 0.125 |

| 10 | 25,100 | 100,500 | 0.250 |

| 25 | 63,000 | 101,000 | 0.624 |

| 50 | 126,000 | 100,800 | 1.250 |

| 100 | 252,000 | 100,100 | 2.517 |

| Linearity (r²) | - | - | 0.9998 |

Visualizations

Diagram 1: Experimental Workflow

The following diagram illustrates the general workflow for quantitative HPLC analysis using an internal standard.

Caption: Workflow for quantitative HPLC analysis using an internal standard.

Diagram 2: Logic for Internal Standard Selection

This diagram outlines the key considerations for selecting a suitable internal standard for an HPLC method.

Caption: Decision logic for selecting a suitable internal standard.

While not a conventionally documented internal standard, this compound presents a viable, hypothetical option for the quantitative HPLC analysis of other acetylated oligosaccharides. Its hydrophobicity should ensure adequate separation from analytes of interest on a reversed-phase column. The provided protocol offers a starting point for method development. As with any analytical method, thorough validation, including specificity, linearity, accuracy, precision, and stability studies, is essential before its application to routine analysis.

Application Notes and Protocols: Deprotection of Acetyl Groups from Chitobiose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose, a disaccharide of β-(1→4)-linked N-acetylglucosamine units, is a fundamental building block of chitin (B13524) and a molecule of significant interest in glycobiology and drug development. Its peracetylated form, chitobiose octaacetate, is a common intermediate in chemical synthesis due to its enhanced solubility in organic solvents. The removal of these acetyl protecting groups is a critical step to yield the biologically active, water-soluble chitobiose. This document provides detailed application notes and protocols for the deprotection of acetyl groups from this compound, primarily focusing on the widely used Zemplén deacetylation method.

Data Presentation

The efficiency of the deprotection reaction can be influenced by various factors, including reaction time, temperature, and the concentration of the catalyst. Researchers should systematically investigate these parameters to optimize the yield and purity of the final chitobiose product. The following tables are provided as templates for researchers to record and compare their experimental data.

Table 1: Optimization of Zemplén Deacetylation Conditions for this compound

| Entry | NaOMe (equivalents) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| 4 |

Table 2: Comparison of Deprotection Methods

| Method | Reagents | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |

| Zemplén Deacetylation | |||||

| Alternative Method 1 | |||||

| Alternative Method 2 |

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes the removal of O-acetyl groups from this compound using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[1] This method is a standard procedure in carbohydrate chemistry for its efficiency and mild reaction conditions.[1][2]

Materials:

-

This compound

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M or 25 wt%)

-

Dowex® 50WX8 hydrogen form ion-exchange resin (or similar acidic resin)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing solvent (e.g., ethyl acetate/methanol/water mixture)

-

TLC visualization reagent (e.g., p-anisaldehyde solution or ceric ammonium (B1175870) molybdate (B1676688) stain)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The recommended concentration is typically in the range of 10-50 mg/mL.

-

Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC.

-

TLC Analysis: Spot the reaction mixture on a TLC plate alongside the starting material (this compound). Develop the plate in an appropriate solvent system. The product, chitobiose, is significantly more polar than the starting material and will have a much lower Rf value. The reaction is considered complete when the starting material spot has completely disappeared.

-

-